molecular formula C10H12N4O4S B018704 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone CAS No. 1189968-86-2

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Cat. No.: B018704
CAS No.: 1189968-86-2
M. Wt: 284.29 g/mol
InChI Key: ICHKWKOXWTUWKF-UHFFFAOYSA-N
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Description

2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone is an organic compound that features an azido group, a methoxy group, and a sulfonamide group attached to a propanone backbone. Compounds with azido groups are often used in organic synthesis and materials science due to their reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4’-methoxy-3’-sulfonamidophenyl-1-propanone.

    Azidation: The azido group is introduced through a nucleophilic substitution reaction, where a suitable azide source (e.g., sodium azide) reacts with a leaving group (e.g., halide) on the propanone derivative.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors may also be used to enhance reaction efficiency and safety, especially when handling azides.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Amines are the primary products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May be used in bioconjugation techniques, where the azido group can react with alkynes in click chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for compounds like 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone often involves:

    Molecular Targets: The azido group can interact with various biological targets, potentially inhibiting enzymes or modifying proteins.

    Pathways: The compound may participate in metabolic pathways involving sulfonamides or azides, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-1-(4’-methoxyphenyl)-1-propanone: Lacks the sulfonamide group.

    2-Azido-1-(4’-sulfonamidophenyl)-1-propanone: Lacks the methoxy group.

    1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone: Lacks the azido group.

Properties

IUPAC Name

5-(2-azidopropanoyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c1-6(13-14-11)10(15)7-3-4-8(18-2)9(5-7)19(12,16)17/h3-6H,1-2H3,(H2,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHKWKOXWTUWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524857
Record name 5-(2-Azidopropanoyl)-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189968-86-2
Record name 5-(2-Azidopropanoyl)-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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